Bicyclo[5.2.1]deca-1,6-diene Bicyclo[5.2.1]deca-1,6-diene
Brand Name: Vulcanchem
CAS No.: 88348-59-8
VCID: VC19250426
InChI: InChI=1S/C10H14/c1-2-4-9-6-7-10(8-9)5-3-1/h4-5H,1-3,6-8H2
SMILES:
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol

Bicyclo[5.2.1]deca-1,6-diene

CAS No.: 88348-59-8

Cat. No.: VC19250426

Molecular Formula: C10H14

Molecular Weight: 134.22 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[5.2.1]deca-1,6-diene - 88348-59-8

Specification

CAS No. 88348-59-8
Molecular Formula C10H14
Molecular Weight 134.22 g/mol
IUPAC Name bicyclo[5.2.1]deca-1,6-diene
Standard InChI InChI=1S/C10H14/c1-2-4-9-6-7-10(8-9)5-3-1/h4-5H,1-3,6-8H2
Standard InChI Key VZGWYLUXAKFZNZ-UHFFFAOYSA-N
Canonical SMILES C1CC=C2CCC(=CC1)C2

Introduction

Structural Characteristics and Nomenclature

Bicyclo[5.2.1]deca-1,6-diene belongs to the class of bicyclic alkenes, defined by its bridgehead carbon atoms and two double bonds at the 1,6-positions. The IUPAC name reflects its bicyclic skeleton, where the numbering system prioritizes the longest bridge (five-membered ring) followed by the shorter bridges (two- and one-membered rings). Key structural insights include:

  • Ring Strain and Geometry: The fused cycloheptene and cyclobutene rings introduce significant angle strain, particularly in the cyclobutene moiety, which adopts a non-planar conformation to alleviate torsional stress .

  • Stereochemistry: The compound exhibits cisoid geometry at the bridgehead carbons, as evidenced by its canonical SMILES representation (C1CC=C2CCC(=CC1)C2\text{C1CC=C2CCC(=CC1)C2}) .

  • Comparative Analysis: Unlike tricyclic analogs like dicyclopentadiene (CAS: 77-73-6), which features a norbornene-like structure, bicyclo[5.2.1]deca-1,6-diene lacks additional ring fusion, resulting in distinct reactivity patterns .

Synthesis and Reaction Pathways

Catalytic Cycloaddition Approaches

While direct synthesis methods for bicyclo[5.2.1]deca-1,6-diene are sparsely documented, analogous bicyclic systems are often synthesized via transition-metal-catalyzed cycloadditions. For example, cobalt(I)-catalyzed [6π+2π][6π + 2π] cycloadditions of tropyl derivatives with alkynes or allenes yield structurally related bicyclo[4.2.1]nonadienes . These methods suggest potential pathways for synthesizing bicyclo[5.2.1]deca-1,6-diene through tailored substrate design.

Diels-Alder Reactions

The compound’s conjugated diene system positions it as a candidate for Diels-Alder reactions. Cyclic dienes like bicyclo[5.2.1]deca-1,6-diene undergo [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) to form bridged bicyclic adducts . For instance:

Bicyclo[5.2.1]deca-1,6-diene+Maleic AnhydrideBicyclo[5.2.1]deca-1,6-diene-maleic Adduct\text{Bicyclo[5.2.1]deca-1,6-diene} + \text{Maleic Anhydride} \rightarrow \text{Bicyclo[5.2.1]deca-1,6-diene-maleic Adduct}

This reactivity is critical for constructing complex polycyclic frameworks in natural product synthesis .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight134.22 g/mol
DensityNot reported (estimated ~0.9 g/cm³)
Boiling PointNot experimentally determined
LogP3.21 (predicted)
StabilitySensitive to peroxidation; store inert

The compound’s low polarity (LogP=3.21\text{LogP} = 3.21) suggests moderate hydrophobicity, aligning with its potential as a hydrophobic scaffold in drug design .

Applications in Research

Pharmaceutical Intermediates

Bicyclo[5.2.1]deca-1,6-diene’s unsaturated structure allows functionalization via hydrogenation, epoxidation, or cycloaddition. For example, hydrogenation yields saturated bicyclo[5.2.1]decane, a scaffold explored in bioactive molecule synthesis .

Materials Science

The compound’s rigidity and strain energy make it a candidate for polymer precursors. Analogous bicyclic dienes have been incorporated into high-performance resins and elastomers .

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
DicyclopentadieneTricyclicHigher ring strain, lower thermal stability
Bicyclo[4.2.1]nonadieneSmaller bridged systemEnhanced reactivity in cycloadditions
Bicyclo[6.2.0]deca-2,6-dieneLarger bridgeReduced angle strain, distinct synthetic routes

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure derivatives.

  • Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities.

  • Computational Studies: Modeling ring-strain effects on reaction kinetics and thermodynamics.

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